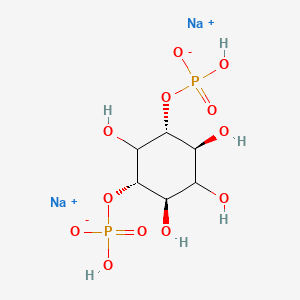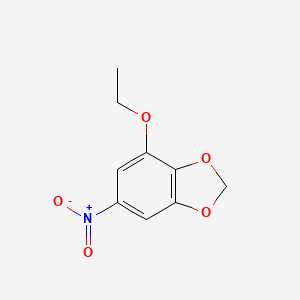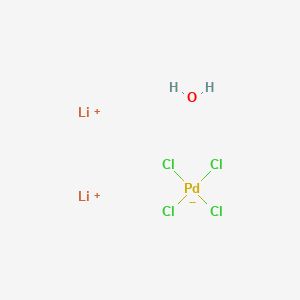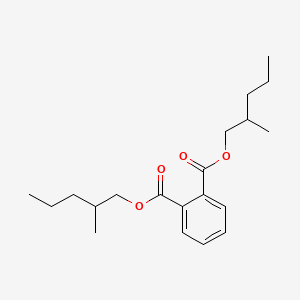![molecular formula C25H38O6 B569835 2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} CAS No. 63468-10-0](/img/structure/B569835.png)
2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} is a chemical compound known for its applications in organic photovoltaics (OPVs). It is a semiconducting polymer that plays a crucial role in enhancing the performance of polymer solar cells (PSCs) by improving light absorption and electron mobility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} involves the polymerization of monomers containing the 2-ethylhexyl group. The process typically includes the following steps:
Monomer Preparation:
Polymerization: The monomers undergo polymerization under controlled conditions, often using catalysts to facilitate the reaction.
Purification: The resulting polymer is purified to remove any unreacted monomers and by-products.
Industrial Production Methods
In industrial settings, the production of 2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} is carried out using large-scale polymerization reactors. The process involves:
Batch or Continuous Polymerization: Depending on the desired scale, either batch or continuous polymerization methods are employed.
Solvent Use: Solvents such as chlorobenzene or dichlorobenzene are used to dissolve the monomers and facilitate the polymerization process.
Additives: Additives like 1,8-diiodooctane (DIO) are used to enhance the polymer’s properties.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s properties.
Substitution: Substitution reactions involving the replacement of functional groups are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
Scientific Research Applications
2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} has a wide range of applications in scientific research:
Chemistry: It is used in the development of advanced materials for organic photovoltaics and other electronic devices.
Medicine: Research is ongoing to explore its use in drug delivery systems and medical diagnostics.
Industry: It is utilized in the production of high-efficiency solar cells and other electronic components.
Mechanism of Action
The mechanism by which 2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} exerts its effects involves:
Electron Donor: The compound acts as an electron donor in organic photovoltaics, facilitating the transfer of electrons.
Energy Alignment: It helps in aligning the energy levels of different components in solar cells, improving their efficiency.
Charge Carrier Mobility: The compound enhances the mobility of charge carriers, leading to better performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
- Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} (PTB7)
- Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} (PTB7-Th)
- Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} (PBDB-T)
Uniqueness
2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} is unique due to its specific molecular structure, which provides excellent π-π conjugation and narrow optical band gaps. These properties make it highly efficient in organic photovoltaics compared to similar compounds .
Properties
CAS No. |
63468-10-0 |
|---|---|
Molecular Formula |
C25H38O6 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2,5-bis(2-ethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(22(15-20)23(26)27)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) |
InChI Key |
CFCHQZCFLSDQKQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)[O-] |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)

![3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide](/img/structure/B569756.png)


![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)

![(3S,4S,7R,13S)-N-[(2S)-1-[(2S)-6-amino-1-[(Z)-1-[2-[[(1S,4S,7S,10S,14R,17Z,23S)-7-benzyl-3,6,9,15,21,24-hexahydroxy-4-(2-hydroxy-2-iminoethyl)-23-[(4-hydroxyphenyl)methyl]-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacosa-2,5,8,15,17,21,24-heptaen-10-yl]imino]-2-hydroxyethyl]imino-1-hydroxybut-2-en-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]-3-[[[(3R,6S,9S,12S,15S)-12-(4-aminobutyl)-15-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-9-benzyl-5,8,11,14-tetrahydroxy-6-(2-methylpropyl)-1-thia-4,7,10,13-tetrazacyclohexadeca-4,7,10,13-tetraen-3-yl]-hydroxymethylidene]amino]-9,12-dihydroxy-4-methyl-2-oxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadeca-8,11-diene-7-carboximidic acid](/img/structure/B569765.png)

![7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B569773.png)
![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)
